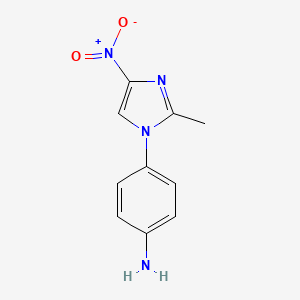![molecular formula C18H27NO4 B1661701 tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 937796-03-7](/img/structure/B1661701.png)
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate is a chemical compound with the empirical formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a 4-aryl piperidine derivative that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is particularly useful in medicinal chemistry and drug development due to its ability to incorporate rigidity into the linker region, impacting the 3D orientation of the degrader and optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate typically involves the reaction of 4-(hydroxymethyl)phenylmethanol with tert-butyl 4-piperidinecarboxylate under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity and orientation provided by the linker are crucial for the formation of the ternary complex and the efficiency of the degradation process .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate
- tert-Butyl 4-{[4-(2-hydroxyethyl)phenyl]methoxy}piperidine-1-carboxylate
- tert-Butyl 4-{[3-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate is unique due to its specific structural features that provide a balance of flexibility and rigidity, making it an ideal linker for PROTAC development . Its hydroxymethyl group allows for further functionalization, enhancing its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl 4-[[4-(hydroxymethyl)phenyl]methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,16,20H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASCGVJTCQGHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656468 | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-03-7 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(hydroxymethyl)phenyl]methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


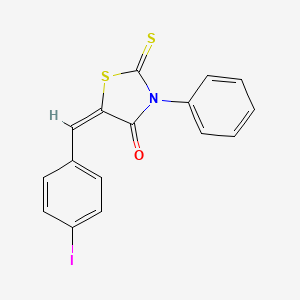
![benzyl({[(1R,2R)-2-phenylcyclopropyl]methyl})amine](/img/structure/B1661620.png)
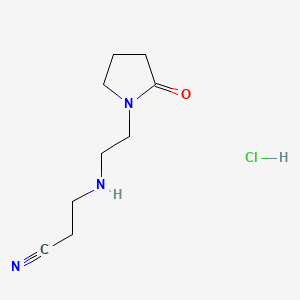
![(3R)-3-methyl-2-azaspiro[4.4]nonane](/img/structure/B1661625.png)
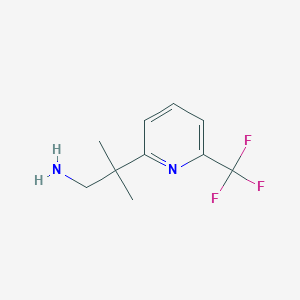
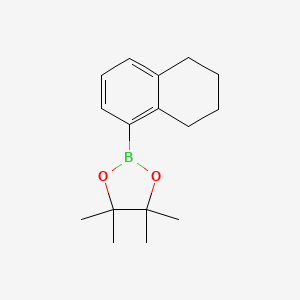
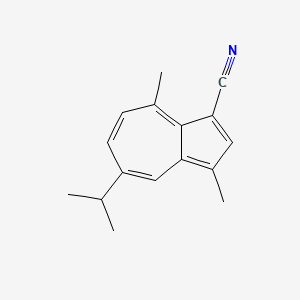
![N-[1-(4-Methylphenyl)ethyl]benzamide](/img/structure/B1661632.png)
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B1661634.png)
![2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B1661635.png)
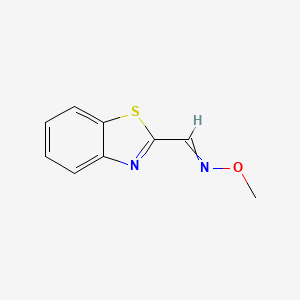
![3-bromo-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1661639.png)

